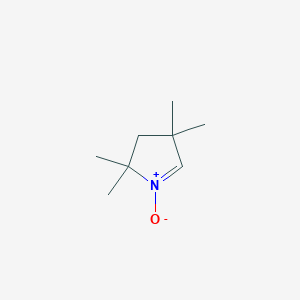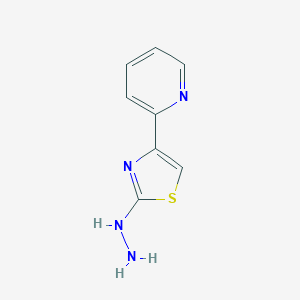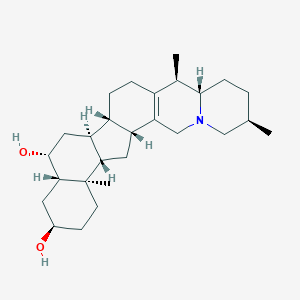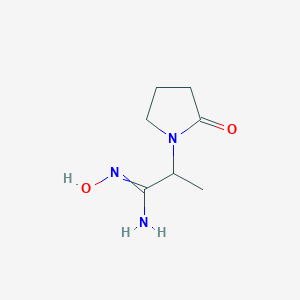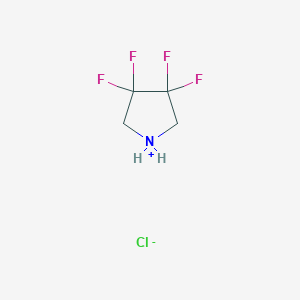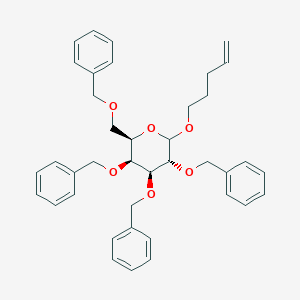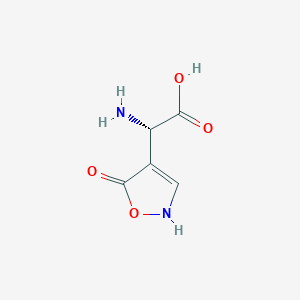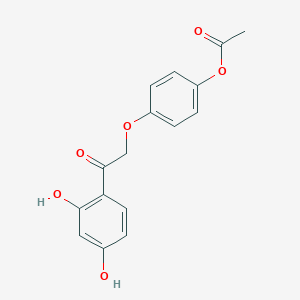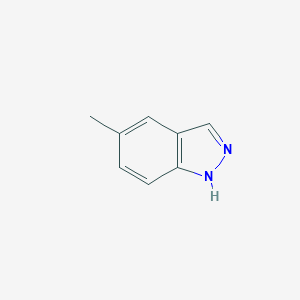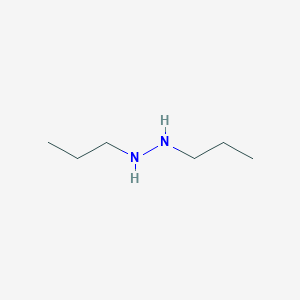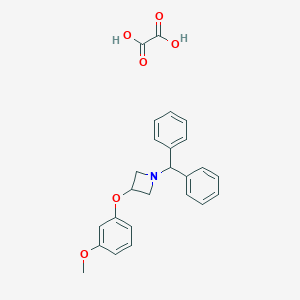
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate
概要
説明
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPAO has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to induce oxidative stress in cancer cells, leading to their death.
生化学的および生理学的効果
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
将来の方向性
There are several potential future directions for research on 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the use of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate in combination with other drugs to enhance its efficacy in the treatment of cancer and other diseases. Finally, research could focus on the development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate, which could lead to the production of more potent and effective compounds.
科学的研究の応用
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
132924-49-3 |
|---|---|
製品名 |
1-(Diphenylmethyl)-3-(3-methoxyphenoxy)-azetidine oxalate |
分子式 |
C25H25NO6 |
分子量 |
435.5 g/mol |
IUPAC名 |
1-benzhydryl-3-(3-methoxyphenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C23H23NO2.C2H2O4/c1-25-20-13-8-14-21(15-20)26-22-16-24(17-22)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19;3-1(4)2(5)6/h2-15,22-23H,16-17H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
RWWPWEQKWBEABV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
正規SMILES |
COC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
同義語 |
1-(DIPHENYLMETHYL)-3-(3-METHOXYPHENOXY)-AZETIDINE OXALATE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

